molecular formula C12H9BrO4 B11832233 Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate

Cat. No.: B11832233
M. Wt: 297.10 g/mol
InChI Key: SOKHQAKXQXESPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate is a heterocyclic compound that belongs to the class of chromenes. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Chemical Reactions Analysis

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Methyl 5-bromo-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate can be compared with other chromene derivatives. Similar compounds include:

  • Methyl 5-chloro-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate
  • Methyl 5-fluoro-7-oxo-1,1a,7,7a-tetrahydrocyclopropa[b]chromene-1a-carboxylate

These compounds share a similar core structure but differ in the substituents attached to the chromene ring. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

methyl 5-bromo-7-oxo-1,7a-dihydrocyclopropa[b]chromene-1a-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-16-11(15)12-5-8(12)10(14)7-4-6(13)2-3-9(7)17-12/h2-4,8H,5H2,1H3

InChI Key

SOKHQAKXQXESPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC1C(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.